molecular formula C16H23ClN2O B311874 N-(2-chloro-3-pyridinyl)-10-undecenamide

N-(2-chloro-3-pyridinyl)-10-undecenamide

Cat. No.: B311874
M. Wt: 294.82 g/mol
InChI Key: HQDYZIQURKVRTI-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-pyridinyl)-10-undecenamide is an amide derivative of 10-undecenoic acid, featuring a heteroaromatic 2-chloro-3-pyridinyl substituent on the amide nitrogen. Structurally, it consists of an 11-carbon aliphatic chain with a terminal double bond (10-undecenamide backbone) conjugated to a pyridine ring substituted with chlorine at position 2 (Figure 1). This compound is hypothesized to be synthesized via nucleophilic acyl substitution, where 10-undecenoyl chloride reacts with 2-chloro-3-aminopyridine, analogous to methods used for bisamide derivatives like PBU .

Properties

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)undec-10-enamide

InChI

InChI=1S/C16H23ClN2O/c1-2-3-4-5-6-7-8-9-12-15(20)19-14-11-10-13-18-16(14)17/h2,10-11,13H,1,3-9,12H2,(H,19,20)

InChI Key

HQDYZIQURKVRTI-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NC1=C(N=CC=C1)Cl

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=C(N=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-chloro-3-pyridinyl)-10-undecenamide with structurally related 10-undecenamide derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Group Diversity

  • Aliphatic substituents: N,N'-(1,3-propylene)bis(10-undecenamide) (PBU): A bisamide with a 1,3-diaminopropane linker. Exhibits Tm = 118°C and Tc = 111°C, used as a nucleating agent for poly(lactic acid) crystallization . N,N'-ethylene bis-stearamide (EBS): A saturated bisamide with Tm = 144°C and Tc = 139°C, valued for its lubricating properties in polymers .
  • Hydrophilic substituents: Undecylenamide MEA: Contains a hydroxyethyl group (N-(2-hydroxyethyl)). Functions as an antimicrobial and viscosity modifier in cosmetics . Undecylenamidopropylamine Oxide: Features a dimethylaminopropyl-N-oxide group, acting as a surfactant .
  • Aromatic/heteroaromatic substituents: N-(3-Chlorophenyl)-10-undecenamide: Substituted with a 3-chlorophenyl group (C17H24ClNO, MW 293.83). The chlorine’s meta position may reduce electronic conjugation compared to ortho-substituted analogs . N-(2-Pyrimidinyl)-10-undecenamide: Pyrimidine-substituted derivative (C15H23N3O, MW 261.36). The pyrimidine ring’s dual nitrogen atoms enhance polarity . N-(2-Morpholinoethyl)-10-undecenamide: Contains a morpholinoethyl group (C17H32N2O2, MW 296.45), offering both hydrogen-bonding capacity and hydrophilicity .

Physicochemical Properties

Key differences arise from substituent polarity and rigidity:

  • Thermal stability: Bisamides (PBU, EBS) exhibit higher Tm and Tc due to intermolecular hydrogen bonding and crystallinity. Monoamides with rigid substituents (e.g., pyridinyl, pyrimidinyl) likely have intermediate Tm values (inferred: 100–130°C) .
  • Solubility: Hydrophilic groups (e.g., morpholinoethyl, hydroxyethyl) enhance water solubility, while aromatic/heteroaromatic groups increase solubility in polar organic solvents. The target compound’s chloro-pyridinyl group may improve solubility in aprotic solvents like DMF or acetonitrile.
  • Molecular weight: Ranges from 261.36 (pyrimidinyl derivative) to 296.45 (morpholinoethyl derivative). The target compound’s inferred molecular weight is ~280–300 g/mol.

Data Table: Comparative Analysis of 10-Undecenamide Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Tm/Tc (°C) Function/Application Reference
N,N'-(1,3-propylene)bis(10-undecenamide) 1,3-diaminopropane C25H42N2O2 402.61 118/111 Polymer nucleating agent
N,N'-ethylene bis-stearamide Ethylene bis-stearamide C38H76N2O2 593.03 144/139 Polymer lubricant
Undecylenamide MEA 2-hydroxyethyl C13H25NO2 227.35 - Antimicrobial, cosmetic
N-(3-Chlorophenyl)-10-undecenamide 3-chlorophenyl C17H24ClNO 293.83 - (Inferred) Bioactive intermediate
N-(2-Pyrimidinyl)-10-undecenamide 2-pyrimidinyl C15H23N3O 261.36 - Polar solvent applications
N-(2-Morpholinoethyl)-10-undecenamide 2-morpholinoethyl C17H32N2O2 296.45 - Hydrophilic modifier

Research Findings and Insights

  • Substituent rigidity vs. thermal stability : Heteroaromatic groups (e.g., pyridinyl, pyrimidinyl) likely enhance thermal resistance compared to aliphatic substituents but remain below bisamide derivatives due to reduced crystallinity.
  • Synthetic flexibility : The 10-undecenamide backbone allows modular functionalization, enabling tailored properties for industrial or biomedical uses.

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